N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name)
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Overview
Description
N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylidene group, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with a suitable acylating agent to form an intermediate hydrazone. This intermediate is then reacted with a piperidinylidene derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in new compounds with different functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds are used as hole-transporting materials in perovskite solar cells.
Uniqueness
N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N4O4S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H24N4O4S/c1-19-10-8-13(9-11-19)17-18-16(21)12-20(25(3,22)23)14-4-6-15(24-2)7-5-14/h4-7H,8-12H2,1-3H3,(H,18,21) |
InChI Key |
FLPNCJAEQAXUFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C)CC1 |
Origin of Product |
United States |
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